Home > Products > Screening Compounds P49496 > MMAE-PAB(p-glucuronide)-PEG3-aminooxy
MMAE-PAB(p-glucuronide)-PEG3-aminooxy -

MMAE-PAB(p-glucuronide)-PEG3-aminooxy

Catalog Number: EVT-12529462
CAS Number:
Molecular Formula: C60H95N7O20
Molecular Weight: 1234.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MMAE-PAB(p-glucuronide)-PEG3-aminooxy is a complex chemical compound that serves as a potential drug delivery system. It incorporates monomethyl auristatin E, a potent antineoplastic agent, linked through a p-aminobenzylcarbamate to a glucuronide moiety and a polyethylene glycol spacer. This structure is designed to enhance the targeting and efficacy of therapeutic agents, particularly in cancer treatment.

Source and Classification

Monomethyl auristatin E is derived from the natural product auristatin and is classified as an antimitotic agent. Its primary function is to inhibit microtubule assembly, disrupting cell division. The compound MMAE-PAB(p-glucuronide)-PEG3-aminooxy falls under the category of antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), which are designed for targeted therapy in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of MMAE-PAB(p-glucuronide)-PEG3-aminooxy involves several key steps:

  1. Preparation of Monomethyl Auristatin E: This is typically achieved through chemical modification of auristatin to introduce a methyl group.
  2. Linker Formation: The p-aminobenzylcarbamate linker is synthesized to facilitate the attachment of monomethyl auristatin E to other components. This linker can be cleaved enzymatically, allowing for controlled release of the drug.
  3. Conjugation with Glucuronide: The glucuronide moiety is attached to enhance solubility and promote drug clearance through metabolic pathways.
  4. Incorporation of Polyethylene Glycol Spacer: The PEG3 segment provides additional solubility and reduces immunogenicity, improving the pharmacokinetic profile of the compound.
Molecular Structure Analysis

Structure and Data

The molecular formula for MMAE-PAB(p-glucuronide)-PEG3-aminooxy is C60H95N7O15C_{60}H_{95}N_{7}O_{15}, with a molecular weight of approximately 1234.43 g/mol. The structure features:

  • A core structure derived from monomethyl auristatin E.
  • A p-aminobenzylcarbamate linker facilitating drug release.
  • A glucuronide group enhancing solubility.
  • A polyethylene glycol chain that improves pharmacokinetics.

The structural configuration allows for effective targeting and release mechanisms upon reaching the desired site in the body .

Chemical Reactions Analysis

Reactions and Technical Details

MMAE-PAB(p-glucuronide)-PEG3-aminooxy undergoes several chemical reactions during its lifecycle:

  1. Enzymatic Cleavage: The p-aminobenzylcarbamate linker can be cleaved by lysosomal enzymes, releasing monomethyl auristatin E at the target site. This reaction is crucial for activating the cytotoxic properties of MMAE .
  2. Hydrolysis: The glucuronide moiety can undergo hydrolysis, which may affect the compound's stability and bioavailability.
  3. Conjugation Reactions: The formation of linkages between MMAE and other components involves standard coupling reactions, often requiring activation reagents to facilitate bond formation.

These reactions are essential for ensuring that the drug is released in a controlled manner, maximizing its therapeutic potential while minimizing systemic toxicity .

Mechanism of Action

Process and Data

The mechanism of action for MMAE-PAB(p-glucuronide)-PEG3-aminooxy involves:

  1. Targeting Cancer Cells: The compound is designed to selectively bind to cancer cells expressing specific receptors, such as integrins.
  2. Internalization: Upon binding, the conjugate is internalized into the cell via endocytosis.
  3. Release of Monomethyl Auristatin E: Once inside, enzymatic cleavage occurs at the p-aminobenzylcarbamate linker, releasing monomethyl auristatin E, which then binds to tubulin.
  4. Disruption of Microtubule Dynamics: The released drug inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This targeted approach aims to enhance therapeutic efficacy while reducing side effects associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MMAE-PAB(p-glucuronide)-PEG3-aminooxy exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder when lyophilized.
  • Solubility: Highly soluble in aqueous solutions due to the presence of polyethylene glycol and glucuronide groups.
  • Stability: Stability can vary based on environmental conditions; it is generally stable under refrigerated conditions but may degrade when exposed to extreme temperatures or pH levels.

These properties are critical for ensuring effective storage, handling, and application in laboratory settings .

Applications

Scientific Uses

MMAE-PAB(p-glucuronide)-PEG3-aminooxy has several applications in scientific research and therapeutic development:

  1. Targeted Cancer Therapy: Used in developing antibody-drug conjugates aimed at delivering cytotoxic agents directly to tumor cells.
  2. Drug Delivery Systems: Explored as part of innovative drug delivery systems that enhance specificity and reduce off-target effects in cancer treatment.
  3. Research Tool: Serves as a model compound for studying drug release mechanisms and optimizing linker technologies in ADCs.

These applications underscore its significance in advancing targeted therapies for various malignancies .

Properties

Product Name

MMAE-PAB(p-glucuronide)-PEG3-aminooxy

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethylcarbamoyl]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C60H95N7O20

Molecular Weight

1234.4 g/mol

InChI

InChI=1S/C60H95N7O20/c1-13-35(6)47(43(80-11)31-44(68)67-24-17-20-41(67)52(81-12)36(7)54(73)63-37(8)48(69)39-18-15-14-16-19-39)65(9)57(76)45(33(2)3)64-56(75)46(34(4)5)66(10)60(79)84-32-38-21-22-42(86-59-51(72)49(70)50(71)53(87-59)58(77)78)40(30-38)55(74)62-23-25-82-26-27-83-28-29-85-61/h14-16,18-19,21-22,30,33-37,41,43,45-53,59,69-72H,13,17,20,23-29,31-32,61H2,1-12H3,(H,62,74)(H,63,73)(H,64,75)(H,77,78)/t35-,36+,37+,41-,43+,45-,46-,47-,48+,49-,50-,51+,52+,53-,59+/m0/s1

InChI Key

PKGIUIOSYHVRSU-PGFSRONFSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.